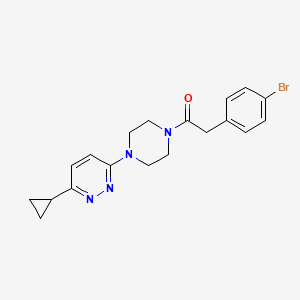

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTYKMMJWBRGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

Cyclopropylpyridazinyl Group Introduction: The cyclopropylpyridazinyl group is synthesized separately through a series of reactions involving cyclopropylamine and pyridazine derivatives.

Piperazinyl Group Attachment: The piperazinyl group is introduced through a nucleophilic substitution reaction with the bromophenyl intermediate.

Final Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyridazinyl group under specific conditions, such as the use of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, palladium catalysts

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

The compound 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in the fields of pharmacology and drug development. This article will explore its scientific research applications, supported by data tables and documented case studies.

Medicinal Chemistry

The compound has been investigated for its potential as an antipsychotic and antidepressant agent. Its structure allows for interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the treatment of mental health disorders.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of intrinsic pathways.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the efficacy of similar piperazine derivatives against breast cancer cell lines (e.g., MCF-7 and BT-474). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, demonstrating the potential for this class of compounds in cancer therapy.

Neuropharmacology

Research indicates that the compound may influence neurochemical pathways associated with anxiety and depression. Its ability to modulate serotonin receptors suggests a potential role in developing new antidepressant therapies.

Case Study: Serotonin Receptor Modulation

In vitro assays have shown that compounds structurally related to this compound can enhance serotonin receptor activity, leading to increased neuronal signaling associated with mood elevation.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of this compound against various bacterial strains. This aspect is particularly relevant in addressing antibiotic resistance issues.

Case Study: Antimicrobial Activity

A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound and its analogs:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15.6 ± 0.5 | Induction of apoptosis |

| Antidepressant-like activity | Neuronal cells | Not specified | Modulation of serotonin receptors |

| Antimicrobial activity | Staphylococcus aureus | 50 | Inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridazine-piperazine core distinguishes it from pyrazole (Ref. 13–14) or triazole-pyrimidine (Ref. 4) scaffolds. Pyridazines are less common in drug design but offer unique electronic properties due to two adjacent nitrogen atoms. Pyrazole derivatives (Ref.

Substituent Effects :

- The 6-cyclopropyl group on pyridazine may reduce metabolic degradation compared to halogenated aryl groups (e.g., 4-fluorophenyl in Ref. 13–14) .

- The 4-bromophenyl ketone is a conserved feature across analogs, suggesting its role in target engagement via halogen bonding or hydrophobic interactions.

Pharmacophore Variations: The butanone chain in Ref. 14 extends hydrophobicity compared to the ethanone in Ref. 13, which could influence solubility or membrane permeability . The triazole-pyrimidine hybrid in Ref. 4 introduces a dual heterocyclic system, likely targeting kinase ATP-binding pockets, contrasting with the single pyridazine in the target compound .

Research Implications

- 13–14) or triazole-pyrimidine kinase inhibitors (Ref. 4).

- Structural Biology : The cyclopropyl group’s steric effects warrant conformational analysis using ring-puckering coordinates () to compare with fluorophenyl-substituted analogs .

Biological Activity

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a piperazine moiety, and a cyclopropylpyridazin substituent. Its structure is critical for its biological activity, influencing its interaction with various biological targets.

Molecular Formula

- Molecular Formula : CHBrNO

Key Structural Features

| Feature | Description |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and receptor binding |

| Piperazine Ring | Known for modulating pharmacokinetics |

| Cyclopropylpyridazin | Imparts unique biological properties |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : The piperazine structure is associated with antidepressant properties, potentially through serotonin receptor modulation.

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against specific bacterial strains, indicating potential as an antibacterial agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Binding : The bromophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and behavior.

- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression has been suggested based on preliminary data.

- Gene Expression Modulation : Interaction with transcription factors may alter gene expression patterns related to cell growth and apoptosis.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar piperazine derivatives. The findings indicated that modifications in the piperazine ring significantly enhanced serotonin receptor affinity, suggesting a promising pathway for this compound's development as an antidepressant .

Antitumor Effects

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways .

Antimicrobial Activity

Research highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Piperazine Functionalization : Reacting 6-cyclopropylpyridazine-3-yl derivatives with bromoethyl intermediates under reflux in anhydrous acetonitrile (60–80°C, 12–24 hours) .

Ketone Formation : Coupling the piperazine intermediate with 4-bromophenylacetyl chloride in the presence of a base (e.g., triethylamine) .

Yield Optimization Strategies :

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

NMR Spectroscopy : Confirm proton environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .

Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–460) .

X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the piperazine and pyridazin-3-yl moieties (if single crystals are obtainable) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis of the ketone group .

- Degradation Risks : Monitor for bromophenyl group displacement under prolonged exposure to light or moisture .

- Handling : Use glove boxes for air-sensitive steps and validate compound integrity via HPLC before critical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

Control Variability : Standardize cell lines or animal models (e.g., Sprague-Dawley rats for in vivo studies) to reduce interspecies variability .

Matrix Effects : Account for organic degradation in biological matrices by spiking stable isotope-labeled analogs as internal standards .

Dose-Response Validation : Perform EC50/IC50 assays in triplicate across independent labs to confirm reproducibility .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .

QSAR Modeling : Train models on derivatives with modified cyclopropyl or bromophenyl groups to predict binding affinity .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?

Methodological Answer:

Dosing Protocol : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models .

Bioanalysis : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Metabolite Profiling : Identify hepatic metabolites using high-resolution MS (e.g., Q-TOF) and compare to synthetic standards .

Q. What experimental controls are essential for validating target engagement in cellular assays?

Methodological Answer:

Positive/Negative Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A receptor assays) .

Knockout Models : Use CRISPR-edited cell lines to confirm on-target effects .

Off-Target Screening : Profile against panels of GPCRs, kinases, and ion channels (e.g., Eurofins PanLabs®) .

Q. How can researchers address synthetic impurities impacting biological assay outcomes?

Methodological Answer:

Impurity Profiling : Characterize byproducts via LC-UV/MS and synthesize them for bioactivity testing .

Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate ≥98% pure batches .

Batch Consistency : Certify multiple synthetic lots using NMR and MS to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.